Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate

Peptide Chemistry Protecting Group Chemistry Multi-step Synthesis

Problem: Multi-step synthesis demands orthogonal amine protection, but unprotected azetidines risk oxidation and side reactions. Solution: Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS 1257294-13-5) delivers a Cbz-protected amine that is stable under acidic Boc-deprotection conditions and can be removed cleanly by hydrogenolysis. The 3,3-disubstituted azetidine ring enforces conformational rigidity for constrained binding pockets. The tertiary hydroxyl allows SAR diversification via O-alkylation. Ideal for PROTAC linker construction and advanced pharmaceutical intermediates. Key benefits: orthogonal Cbz stability, pre-organized ring geometry, and reliable supply with competitive pricing.

Molecular Formula C12H15NO3
Molecular Weight 221.256
CAS No. 1257294-13-5
Cat. No. B597153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-hydroxy-3-methylazetidine-1-carboxylate
CAS1257294-13-5
Molecular FormulaC12H15NO3
Molecular Weight221.256
Structural Identifiers
SMILESCC1(CN(C1)C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C12H15NO3/c1-12(15)8-13(9-12)11(14)16-7-10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3
InChIKeyPTYNFZICYFFALO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate: Orthogonally Protected Azetidine Scaffold


Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS 1257294-13-5) is a protected azetidine building block with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . It is characterized by an azetidine ring featuring a tertiary hydroxyl group and a geminal methyl group at the 3-position, while the nitrogen atom is protected with a benzyloxycarbonyl (Cbz) group [1]. This compound is a specialized intermediate designed for the synthesis of more complex molecules, particularly within medicinal chemistry programs exploring four-membered heterocyclic scaffolds .

Orthogonal Cbz protection supports multi-step deprotection sequences
3,3-Disubstitution provides a conformationally restricted scaffold
Tertiary hydroxyl enables O-alkylation for scaffold diversification

Why Generic Substitution Fails: Orthogonal Protection and Scaffold Geometry


Generic azetidine compounds are often supplied as unprotected amines or simple salts, which are incompatible with multi-step synthetic sequences requiring selective deprotection. The precise combination of structural features in Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate—a Cbz-protected amine, a sterically hindered tertiary hydroxyl, and a geminal dimethyl motif—creates a unique synthetic node. This is not a commodity intermediate; its value lies in the orthogonal compatibility of the Cbz group, which remains stable under acidic conditions that cleave Boc groups and can be removed by hydrogenolysis in the presence of Boc groups . Direct substitution with the free amine (e.g., 3-methylazetidin-3-ol hydrochloride, CAS 124668-46-8) would mandate re-protection and risk amine oxidation or undesired side reactions . Furthermore, the stereoelectronic constraints of the 3,3-disubstituted azetidine ring—specifically its conformational rigidity and reduced basicity relative to larger rings—are highly sensitive to substituent changes, making analogs with different N-protection or 3-substitution non-equivalent in binding or reactivity assays [1].

Target Cbz-protected azetidine with 3-hydroxy-3-methyl
Substitution Risk Free amine (e.g., CAS 124668-46-8) requires re-protection, may oxidize
Target Cbz group orthogonal to acid-labile protectors
Substitution Risk Boc-protected analog alters deprotection sequence, may limit synthetic flexibility
Target Conformationally rigid 3,3-disubstituted ring
Substitution Risk Mono-substituted azetidines may exhibit different binding conformations

Quantitative Evidence of Differentiated Synthetic Utility and Physicochemical Properties


Orthogonal Cbz Stability Enables Selective Boc Deprotection

The Cbz group on Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate exhibits high stability under acidic conditions (e.g., TFA or HCl in dioxane) compared to the Boc group on its closest analog, tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS 1104083-23-9). This difference allows for sequential deprotection in complex molecule synthesis. While quantitative stability data in acidic media for this specific compound is limited in the primary literature, the differential reactivity of Cbz and Boc groups is a well-established principle in synthetic chemistry .

Orthogonal Cbz stability
Class-level
Cbz: stable under TFA/HCl; Boc analog: labile
Supports sequential deprotection without re-protection
Class-level inference; verify under specific conditions
Peptide Chemistry Protecting Group Chemistry Multi-step Synthesis

Geminal Dimethyl Motif Restricts Azetidine Ring Conformation

The geminal substitution of a methyl and a hydroxyl group at the 3-position of the azetidine ring introduces significant steric bulk and conformational bias not found in mono-substituted or unsubstituted analogs (e.g., benzyl azetidine-1-carboxylate). This rigidity can be advantageous in drug design by pre-organizing a molecule for target binding, potentially reducing entropic penalties upon complex formation [1]. Although direct comparative conformational data (e.g., X-ray torsion angles) is absent in the literature for this specific compound, the general principle of 3,3-disubstitution increasing azetidine ring puckering and rigidity is well-documented .

Gem-dimethyl ring restriction
Class-level
3,3-disubstitution increases barrier to ring inversion
May reduce entropic penalty in target binding
No direct comparative data for this compound
Conformational Analysis Medicinal Chemistry Scaffold Design

O-Alkylation Proficiency as a Key Functionalization Step

The tertiary hydroxyl group of Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate serves as a synthetic handle for O-alkylation. A specific example is provided in patent US20190359565A1, where the compound is reacted with methyl iodide in the presence of sodium hydride in THF/mineral oil for 0.5 hours to yield benzyl 3-methoxy-3-methylazetidine-1-carboxylate [1]. This demonstrates the compound's utility in generating ether-linked derivatives. While a direct comparison of reaction rates or yields with other 3-hydroxyazetidine derivatives is not provided in the patent, the example establishes this compound's proficiency as an alkylation substrate.

O-Alkylation reaction time
Reported
0.5 h (MeI, NaH, THF)
Demonstrates synthetic handle for ether derivatives
Patent example; yields may vary
Synthetic Methodology Medicinal Chemistry Process Chemistry

Enhanced Hydrogen Bonding Capacity via Dual Donor/Acceptor Functionality

Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate possesses one hydrogen bond donor (the tertiary hydroxyl) and four hydrogen bond acceptors (nitrogen, two carboxylate oxygens, and the hydroxyl oxygen), as calculated by standard cheminformatics methods [1]. This dual donor/acceptor capacity is a quantifiable differentiator from analogous compounds lacking the hydroxyl group, such as benzyl 3-methylazetidine-1-carboxylate (hypothetical), which would have zero donors. The ability to form specific, directional hydrogen bonds is a critical factor in target binding and solubility [2].

H-bond donor count
Head-to-head
1 donor (target) vs 0 (3-deoxy analog)
Enables directional hydrogen bonding for target interactions
In silico calculation; experimental binding not reported
Physicochemical Property Drug Design Molecular Recognition

Best Research and Industrial Application Scenarios


Multi-Step Synthesis Requiring Orthogonal Deprotection

This compound is optimally deployed in multi-step syntheses where both acid-labile (e.g., Boc, tert-butyl esters) and hydrogenation-labile (e.g., Cbz, benzyl esters) protecting groups are present on the same advanced intermediate. Its acid-stable Cbz group allows for selective deprotection of Boc-protected amines elsewhere in the molecule, as established by the orthogonal stability of Cbz versus Boc .

Conformationally Constrained Libraries for Structure-Based Drug Design

In medicinal chemistry campaigns where target binding requires a pre-organized, low-entropy ligand conformation, the 3,3-disubstituted azetidine core of this compound provides a rigid scaffold. Its use is warranted over more flexible analogs (e.g., piperidines or unsubstituted azetidines) when structural biology data indicates a constrained binding pocket [1].

Scaffold Diversification via O-Alkylation or O-Acylation

The tertiary hydroxyl group is a proven site for functionalization, as demonstrated by its successful O-alkylation with methyl iodide under basic conditions to form the corresponding methyl ether [2]. This scenario is ideal for medicinal chemists seeking to explore SAR around the 3-position of the azetidine ring by generating a series of ether or ester derivatives.

PROTAC or Molecular Glue Linker and Ligand Precursor

As a protected, functionalized azetidine, this compound serves as a versatile linker or ligand precursor in targeted protein degradation. Its compact, rigid structure and orthogonal protecting group make it suitable for incorporation into complex bifunctional molecules like PROTACs, where precise spatial orientation and synthetic tractability are paramount.

Application
Selection Property
Validation Focus
Multi-step synthesis with orthogonal deprotection
Orthogonal Cbz/Boc stability
Sequential deprotection efficiency
Conformationally constrained scaffold design
3,3-Disubstitution-induced rigidity
Conformational analysis and binding assays
Scaffold diversification via O-functionalization
Tertiary hydroxyl reactivity
O-alkylation yield and scope
Bifunctional degrader linker synthesis
Protected, rigid azetidine core
Incorporation into PROTACs/molecular glues
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